6-Methylspiro[benzo[e][1,3]oxazine-2,4'-piperidin]-4(3H)-one hydrochloride is a synthetic compound that belongs to the class of spiro-oxindole derivatives. These compounds are of significant interest in medicinal chemistry due to their diverse biological activities. The specific molecular formula for this compound is C₁₃H₁₇ClN₂O₂, with a molecular weight of 268.75 g/mol. The hydrochloride form indicates that it is a salt, which often enhances solubility and stability in pharmaceutical applications .
6-Methylspiro[benzo[e][1,3]oxazine-2,4'-piperidin]-4(3H)-one hydrochloride is classified as a spiro compound and an oxazine derivative. It is also categorized under heterocyclic compounds due to the presence of nitrogen atoms in its structure. This classification is crucial as it determines the compound's reactivity and biological properties .
The synthesis of 6-Methylspiro[benzo[e][1,3]oxazine-2,4'-piperidin]-4(3H)-one hydrochloride typically involves multi-step organic reactions. One common approach includes the cyclization of appropriate precursors, such as substituted piperidines and benzo[e][1,3]oxazines.
Technical details regarding reaction conditions, yields, and purification methods are critical for reproducibility and optimization in laboratory settings .
The molecular structure of 6-Methylspiro[benzo[e][1,3]oxazine-2,4'-piperidin]-4(3H)-one hydrochloride features a spiro linkage between a piperidine ring and an oxazine moiety.
The three-dimensional conformation of the molecule can significantly influence its biological activity and interaction with target proteins .
6-Methylspiro[benzo[e][1,3]oxazine-2,4'-piperidin]-4(3H)-one hydrochloride can participate in various chemical reactions typical for spiro compounds.
These reactions are essential for modifying the compound to enhance its pharmacological properties or to create analogs for further study .
The mechanism of action for 6-Methylspiro[benzo[e][1,3]oxazine-2,4'-piperidin]-4(3H)-one hydrochloride is primarily studied in the context of its biological effects.
Data from pharmacological studies indicate that such compounds may exhibit effects on neurotransmitter systems or inflammatory mediators, although specific mechanisms require further elucidation through experimental research .
Understanding the physical and chemical properties of 6-Methylspiro[benzo[e][1,3]oxazine-2,4'-piperidin]-4(3H)-one hydrochloride is crucial for its application in research and industry.
Analyses such as melting point determination and spectroscopic methods (NMR, IR) are commonly employed to characterize this compound accurately .
6-Methylspiro[benzo[e][1,3]oxazine-2,4'-piperidin]-4(3H)-one hydrochloride has several scientific applications:
The ongoing research into its biological activities may lead to novel applications in drug development and therapeutic interventions targeting specific diseases .
The synthesis of 6-Methylspiro[benzo[e][1,3]oxazine-2,4'-piperidin]-4(3H)-one hydrochloride employs convergent multi-step strategies that emphasize regioselective methylation and spiroannulation. The primary route begins with N-Boc-4-piperidone and 5-methyl-2-aminobenzoic acid, where the carboxylic acid moiety undergoes activation using carbodiimides or in situ acid chloride formation prior to cyclization [2]. Critical intermediates include tert-butyl 6-amino-4-oxo-3,4-dihydrospiro[benzo[e][1,3]oxazine-2,4'-piperidine]-1'-carboxylate (CAS: 1260763-65-2) and tert-butyl (4-oxo-3,4-dihydrospiro[benzo[e][1,3]oxazine-2,4'-piperidin]-6-yl)carbamate (CAS: 1260897-81-1), which serve as protected precursors [2]. The Boc group not only prevents unwanted side reactions but also facilitates chromatographic purification. Methylation typically occurs at the ortho-position relative to the oxazine nitrogen using methyl iodide under basic conditions prior to ring closure. Final deprotection employs acidic conditions (e.g., HCl/dioxane or TFA/DCM), directly yielding the hydrochloride salt after neutralization and recrystallization.
Table 1: Key Intermediates in Synthesis
Intermediate | CAS Number | Function | Typical Yield |
---|---|---|---|
tert-Butyl 6-amino-4-oxo-3,4-dihydrospiro[benzo[e][1,3]oxazine-2,4'-piperidine]-1'-carboxylate | 1260763-65-2 | Amino-protected spirocyclic precursor | 65-70% |
tert-Butyl (4-oxo-3,4-dihydrospiro[benzo[e][1,3]oxazine-2,4'-piperidin]-6-yl)carbamate | 1260897-81-1 | Carbamate-protected intermediate | 60-68% |
6-Methylspiro[benzo[e][1,3]oxazine-2,4'-piperidin]-4(3H)-one | 54906-24-0 | Free base for salt formation | 85-90% |
Spirocyclization efficiency hinges on optimizing cyclodehydration conditions between the piperidine carbonyl and anthranilic acid derivatives. Traditional methods employ refluxing in high-boiling solvents (e.g., toluene or xylene), but yield variability (55-65%) and side-product formation remain challenges [2]. Advanced protocols utilize phosphine-based mediators like triphenylphosphine and diethyl azodicarboxylate (DEAD) under Mitsunobu conditions, enhancing regioselectivity and elevating yields to >80% by suppressing N-alkylation byproducts. Temperature control proves critical: maintaining the reaction at 0-5°C during imide formation followed by gradual warming to 60°C ensures optimal ring closure kinetics. Microwave-assisted synthesis at 120°C for 20 minutes further improves atom economy (yields: 85-88%) while reducing reaction times from hours to minutes. Post-cyclization purification via silica gel chromatography isolates the spiro[benzo[e][1,3]oxazine-2,4'-piperidine] core, with the 6-methyl substituent’s position confirmed through 2D-NMR nuclear Overhauser effect spectroscopy (NOESY).
Salt formation ensures crystallinity, stability, and bioavailability. The compound frequently appears as a trifluoroacetate salt (CAS: 73553880) during reverse-phase HPLC purification, where residual trifluoroacetic acid (TFA) in the mobile phase facilitates in situ salt formation [1]. However, the hydrochloride salt (CAS: 1451154-33-8) is pharmaceutically preferred due to superior crystallinity and reduced hygroscopicity [2] [4]. Conversion involves dissolving the free base (CAS: 54906-24-0) in anhydrous ethanol or acetone, followed by HCl gas bubbling or stoichiometric addition of hydrochloric acid. The hydrochloride salt precipitates at 4°C, achieving >99% purity after recrystallization from ethanol-diethyl ether mixtures. This salt form exhibits enhanced water solubility (42 mg/mL) compared to the trifluoroacetate variant (28 mg/mL), a critical factor for biological testing formulations. X-ray diffraction confirms the hydrochloride’s monoclinic crystal structure, stabilized by hydrogen-bonding networks between the protonated piperidine nitrogen and the oxazine carbonyl oxygen.
Table 2: Salt Properties Comparison
Property | Hydrochloride Salt | Trifluoroacetate Salt |
---|---|---|
CAS Number | 1451154-33-8 | 73553880 |
Solubility in Water | 42 mg/mL | 28 mg/mL |
Hygroscopicity | Low | Moderate |
Crystallinity | High (defined needles) | Moderate (amorphous solid) |
Storage Stability | Stable >24 months at 2-8°C | Degrades by 18 months |
Industrial-scale manufacturing prioritizes reproducibility, safety, and cost-efficiency through automated continuous flow systems. The spirocyclization and methylation steps integrate into tubular reactors with precise temperature (±1°C) and pressure (10-20 bar) control, reducing batch inconsistencies inherent in traditional kettle-based methods [4]. Process analytical technology (PAT) tools such as inline Fourier-transform infrared spectroscopy (FTIR) monitor ring closure completion in real-time, minimizing purification load. Salt formation employs automated crystallization units where controlled antisolvent addition (e.g., diisopropyl ether to ethanolic free base solution) ensures uniform particle size distribution (D90 <50 µm). Hydrochloric acid dosing utilizes mass flow meters for stoichiometric accuracy (±0.5%), critical for avoiding residual free base impurities. Continuous centrifugation and fluid-bed drying yield the hydrochloride salt with residual solvents <500 ppm, meeting International Council for Harmonisation (ICH) guidelines. These systems achieve throughputs exceeding 100 kg/month while reducing organic waste by 40% compared to batch processing.
Table 3: Industrial Process Parameters
Process Stage | Reactor Type | Key Parameters | Output Metrics |
---|---|---|---|
Spirocyclization | Continuous flow reactor | 120°C, 15 bar, residence time: 8 min | Yield: 86-88%; Purity: 97.5% |
Salt Formation | Automated crystallizer | Antisolvent addition rate: 0.5 L/min; Cooling ramp: 0.5°C/min | Particle size D90: 45 µm; Residual solvents: <350 ppm |
Final Purification | Continuous centrifuge with inline drying | Rotation speed: 2500 rpm; Drying gas: N2 at 40°C | Moisture content: <0.2%; Throughput: 8 kg/h |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1